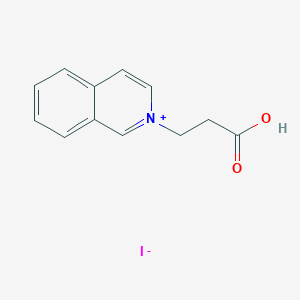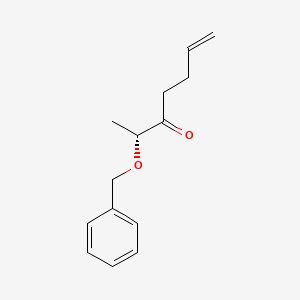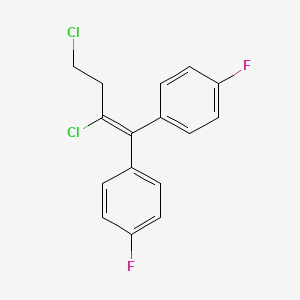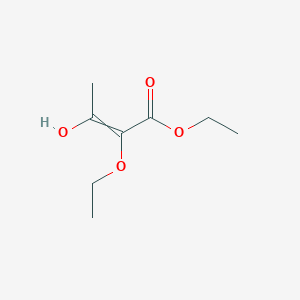
Ethyl 2-ethoxy-3-hydroxybut-2-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-ethoxy-3-hydroxybut-2-enoate is an organic compound with the molecular formula C8H14O4. It is an ester derivative, characterized by the presence of an ethoxy group and a hydroxy group attached to a butenoate backbone. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 2-ethoxy-3-hydroxybut-2-enoate can be synthesized through several methods. One common approach involves the esterification of 2-ethoxy-3-hydroxybut-2-enoic acid with ethanol in the presence of an acid catalyst. The reaction typically requires refluxing the reactants in an organic solvent such as toluene or dichloromethane .
Industrial Production Methods
On an industrial scale, the production of this compound may involve catalytic transesterification routes. This method utilizes catalysts such as Candida Antarctica Lipase B (CALB) or Lewis acids to achieve high conversion rates while minimizing side reactions .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-ethoxy-3-hydroxybut-2-enoate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The ethoxy group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium ethoxide (NaOEt) or potassium tert-butoxide (KOtBu) can be employed.
Major Products
Oxidation: Formation of ethyl 2-ethoxy-3-oxobut-2-enoate.
Reduction: Formation of ethyl 2-ethoxy-3-hydroxybutanol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 2-ethoxy-3-hydroxybut-2-enoate has several applications in scientific research:
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of ethyl 2-ethoxy-3-hydroxybut-2-enoate involves its interaction with various molecular targets. The compound can undergo nucleophilic attack at the carbonyl carbon, leading to the formation of intermediates that participate in further chemical transformations. The presence of both ethoxy and hydroxy groups allows for diverse reactivity and interaction with different pathways .
Comparison with Similar Compounds
Ethyl 2-ethoxy-3-hydroxybut-2-enoate can be compared with other esters such as ethyl acetate and methyl butyrate:
Ethyl Acetate: Similar ester structure but lacks the hydroxy group, making it less reactive in certain chemical reactions.
Methyl Butyrate: Another ester with a different alkyl group, leading to variations in physical and chemical properties.
List of Similar Compounds
- Ethyl acetate
- Methyl butyrate
- Ethyl propionate
- Ethyl benzoate
Properties
CAS No. |
832139-79-4 |
|---|---|
Molecular Formula |
C8H14O4 |
Molecular Weight |
174.19 g/mol |
IUPAC Name |
ethyl 2-ethoxy-3-hydroxybut-2-enoate |
InChI |
InChI=1S/C8H14O4/c1-4-11-7(6(3)9)8(10)12-5-2/h9H,4-5H2,1-3H3 |
InChI Key |
DWKCLJNXIJBETC-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=C(C)O)C(=O)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


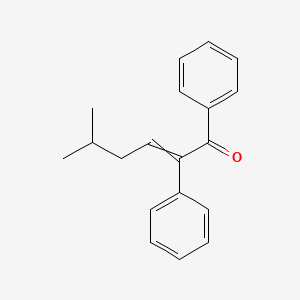
![2-[6-(4-Chlorophenyl)hex-3-ene-1,5-diyn-1-yl]benzonitrile](/img/structure/B14218201.png)
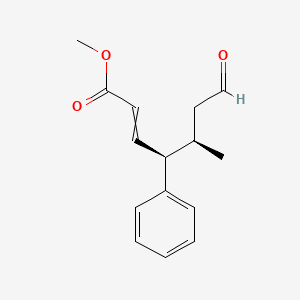
![Ethanone, 1-[3-butyl-2-(methylseleno)-2-cyclobuten-1-yl]-](/img/structure/B14218212.png)

![Methyl 3-oxa-6-azatricyclo[3.2.0.0~2,4~]heptane-6-carboxylate](/img/structure/B14218223.png)
![5-[(4-Chlorobenzene-1-sulfonyl)(2,5-difluorophenyl)methyl]pyrimidine](/img/structure/B14218238.png)
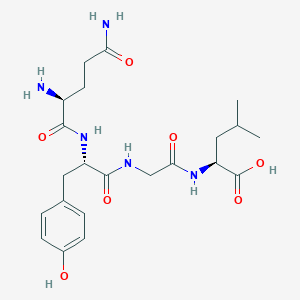
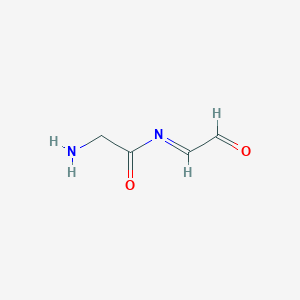
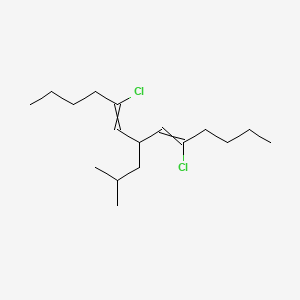
![2-({2-[(4-Nitrophenyl)ethynyl]phenyl}ethynyl)benzonitrile](/img/structure/B14218262.png)
